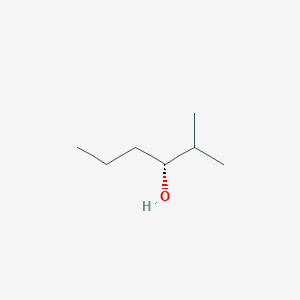

2-Methyl-3-hexanol, (3R)-

Description

(3R)-2-Methyl-3-hexanol is a specific stereoisomer of the secondary alcohol 2-methyl-3-hexanol (B1582149). Its structure and chirality make it a subject of interest in academic and industrial research, particularly in the fields of organic synthesis and chemical ecology.

| Identifier | Value |

| IUPAC Name | (3R)-2-methylhexan-3-ol |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol nih.gov |

| CAS Number | 90670-72-7 nist.gov |

Structure

3D Structure

Properties

CAS No. |

90670-72-7 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(3R)-2-methylhexan-3-ol |

InChI |

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

RGRUUTLDBCWYBL-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@H](C(C)C)O |

Canonical SMILES |

CCCC(C(C)C)O |

Origin of Product |

United States |

Stereochemical Considerations and Chiral Analysis of 3r 2 Methyl 3 Hexanol

Fundamental Principles of Chirality in Hexanol Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. sigmaaldrich.com The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. sigmaaldrich.com

The structure of 2-methyl-3-hexanol (B1582149) (CH₃CH(CH₃)CH(OH)CH₂CH₂CH₃) contains two such stereocenters:

Carbon-2 (C2): Bonded to a hydrogen atom (H), a methyl group (-CH₃), an isopropyl group equivalent from the rest of the chain (-CH(OH)CH₂CH₂CH₃), and another methyl group.

Carbon-3 (C3): Bonded to a hydrogen atom (H), a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a propyl group (-CH₂CH₂CH₃).

The presence of two stereocenters means that the maximum number of possible stereoisomers is 2ⁿ, where n is the number of stereocenters. For 2-methyl-3-hexanol, this results in 2² = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. chemicalbook.com The relationship between stereoisomers that are not mirror images is described as diastereomeric. chemicalbook.com

The designation "(3R)-" specifies the absolute configuration at the C3 position but leaves the configuration at the C2 position undefined. Therefore, "(3R)-2-Methyl-3-hexanol" refers to a mixture of two diastereomers: (2S, 3R)-2-methyl-3-hexanol and (2R, 3R)-2-methyl-3-hexanol.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| (2R, 3R)-2-methyl-3-hexanol | R | R | Enantiomers |

| (2S, 3S)-2-methyl-3-hexanol | S | S | |

| (2R, 3S)-2-methyl-3-hexanol | R | S | Enantiomers |

| (2S, 3R)-2-methyl-3-hexanol | S | R |

Note: The pairs ((2R, 3R) and (2R, 3S)), ((2R, 3R) and (2S, 3R)), ((2S, 3S) and (2R, 3S)), and ((2S, 3S) and (2S, 3R)) are pairs of diastereomers.

Assessment of Diastereomeric Purity

As established, the compound 2-methyl-3-hexanol possesses only one stereocenter and thus exists only as enantiomers, not diastereomers. Therefore, an assessment of diastereomeric purity is not applicable to this specific molecule.

However, for structurally related hexanol derivatives with two or more stereocenters, such as 4-methyl-3-hexanol, the assessment of diastereomeric purity is a critical step in analysis. Diastereomers have different physical and chemical properties, which allows for their separation and quantification using standard, non-chiral analytical techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): On a standard achiral column, diastereomers will typically exhibit different retention times due to their different shapes and polarities, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly effective tool for determining diastereomeric ratios. In the ¹H or ¹³C NMR spectrum, nuclei in diastereomeric environments are chemically non-equivalent and will therefore resonate at slightly different frequencies (chemical shifts). scielo.br By integrating the signals corresponding to each diastereomer, their relative proportion in the mixture can be accurately determined. For example, the protons on or near the stereocenters of one diastereomer will have a distinct set of signals compared to the analogous protons in the other diastereomer.

Advanced Synthetic Methodologies for 3r 2 Methyl 3 Hexanol

Stereoselective Synthesis Approaches

Stereoselective synthesis is broadly categorized into methods that use chiral catalysts to influence the stereochemical outcome of a reaction and those that build upon the inherent chirality of naturally occurring molecules. Both approaches have been successfully applied to the synthesis of chiral alcohols like (3R)-2-Methyl-3-hexanol.

Catalytic Asymmetric Synthesis: Selectivity and Mechanism

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a preferred method in both academic and industrial settings.

One of the most reliable methods for producing chiral secondary alcohols is the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful tool for this transformation, offering high levels of enantioselectivity for a wide range of substrates. youtube.comnih.gov

The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in conjunction with a borane (B79455) source (e.g., borane-tetrahydrofuran). youtube.comwikipedia.org The catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, coordinates with the borane and the ketone substrate in a structured transition state that directs the hydride delivery to one face of the carbonyl group, leading to the desired enantiomer of the alcohol. youtube.comyork.ac.uk

Mechanism and Selectivity: The high enantioselectivity of the CBS reduction stems from a well-defined, chair-like transition state. youtube.com The ketone coordinates to the Lewis acidic boron atom of the catalyst on its sterically less hindered face. The borane reagent is activated by coordinating to the nitrogen atom of the oxazaborolidine ring. youtube.com This dual activation facilitates an intramolecular hydride transfer to the carbonyl carbon. The stereochemical outcome is predictable, depending on which enantiomer of the catalyst is used and the relative sizes of the substituents on the ketone. youtube.com For the synthesis of (3R)-2-Methyl-3-hexanol, the corresponding ketone, 2-methyl-3-hexanone, would be reduced using the appropriate (R)-CBS catalyst. The B-methylated oxazaborolidine catalyst is stable, can be stored, and is easily prepared, making the process highly practical. york.ac.uk

| Parameter | Description | Reference |

| Catalyst | Chiral oxazaborolidine (e.g., (R)-Methyl oxazaborolidine) | wikipedia.org |

| Reagent | Borane source (e.g., BH3-THF, BH3-SMe2) | wikipedia.org |

| Substrate | Prochiral ketone (e.g., 2-methyl-3-hexanone) | N/A |

| Key Feature | High enantioselectivity and predictable stereochemistry | youtube.comyork.ac.uk |

| Enantiomeric Excess (ee) | Often excellent, can exceed 90% for many ketones | york.ac.uk |

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. wikipedia.orgorganic-chemistry.orgnih.gov While not a direct route to (3R)-2-Methyl-3-hexanol, it can be used to create a chiral diol intermediate which can then be converted to the target molecule through subsequent chemical transformations. For instance, an appropriately substituted alkene could be dihydroxylated to install the required stereocenter at the C3 position.

This reaction employs a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgnih.gov Stoichiometric reoxidants, such as potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), are used to regenerate the osmium catalyst, making the process economically and environmentally more viable. wikipedia.orgorganic-chemistry.org

Mechanism and Selectivity: The reaction proceeds through the formation of an osmium tetroxide-ligand complex. wikipedia.org This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then reoxidized to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation and therefore the absolute configuration of the resulting diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), provide reliable access to either enantiomer of the diol product. wikipedia.orgchem-station.com

| Parameter | Description | Reference |

| Catalyst | Osmium tetroxide (OsO4) | wikipedia.orgorganic-chemistry.org |

| Chiral Ligand | Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives | wikipedia.orgchem-station.com |

| Reoxidant | K3Fe(CN)6 or N-methylmorpholine N-oxide (NMO) | wikipedia.orgorganic-chemistry.org |

| Substrate | Alkene | wikipedia.org |

| Product | Chiral vicinal diol | nih.gov |

| Key Feature | High enantioselectivity and site selectivity for electron-rich double bonds | wikipedia.org |

Chiral Auxiliary and Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. The inherent chirality of these molecules is incorporated into the target structure, avoiding the need for an asymmetric induction step.

Nature provides a vast array of enantiomerically pure compounds that serve as excellent starting points for complex target molecules. D-mannitol, a sugar alcohol, is a versatile chiral precursor used in the synthesis of various natural products. mdpi.comnih.gov Its multiple stereocenters can be manipulated to construct a wide range of chiral building blocks. Research has shown the synthesis of enantiopure pheromones, such as the related compound (3R,4S)-4-Methyl-3-hexanol, starting from D-mannitol. mdpi.com This synthesis proceeds through the key intermediate (R)-2,3-cyclohexylideneglyceraldehyde. mdpi.com

Similarly, linalool, a naturally occurring terpene alcohol, has been mentioned as a starting material for the synthesis of (3R,4S)-4-methyl-3-hexanol, highlighting the utility of terpenes in the chiral pool.

(R)-2,3-cyclohexylideneglyceraldehyde, which can be prepared on a practical scale from D-mannitol, is a highly valuable C3 chiral synthon. mdpi.com Its aldehyde functionality allows for chain extension through various carbon-carbon bond-forming reactions, while the protected diol preserves the stereochemical integrity derived from the parent sugar.

In a demonstrated synthesis of the related pheromone (3R,4S)-4-Methyl-3-hexanol, (R)-2,3-cyclohexylideneglyceraldehyde undergoes a crotylation reaction to establish the required carbon skeleton and stereochemistry. mdpi.com Subsequent functional group manipulations, including benzylation, deketalization to a diol, and dimesylation, afford an intermediate that can be converted to the final target. mdpi.com This strategy showcases how a simple, naturally derived chiral aldehyde can be elaborated into a more complex chiral alcohol with defined stereochemistry. mdpi.comnih.gov

| Precursor | Key Intermediate | Target Type | Reference |

| D-Mannitol | (R)-2,3-cyclohexylideneglyceraldehyde | Chiral pheromones (e.g., (3R,4S)-4-Methyl-3-hexanol) | mdpi.com |

| (R)-2,3-cyclohexylideneglyceraldehyde | Crotylated adducts | Chiral alcohols | mdpi.com |

Enantioselective Organometallic Additions (e.g., Grignard Reagents, Alkylmetal Additions)

The synthesis of specific enantiomers of chiral alcohols such as (3R)-2-Methyl-3-hexanol is a critical task in modern organic chemistry, particularly for the production of pharmaceuticals and other biologically active molecules. Organometallic additions, especially those involving Grignard reagents, represent a fundamental strategy for creating carbon-carbon bonds and generating chiral centers. masterorganicchemistry.comblogspot.com The primary challenge in synthesizing a specific enantiomer like (3R)-2-Methyl-3-hexanol lies in controlling the stereochemistry of the reaction.

Asymmetric addition of organometallic reagents to prochiral aldehydes or ketones is a direct approach to establishing the desired stereocenter. nih.gov This can be achieved by employing chiral ligands, auxiliaries, or catalysts that influence the facial selectivity of the nucleophilic attack on the carbonyl group. For the synthesis of tertiary alcohols, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane have been developed to facilitate the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, achieving high enantiomeric excess (up to 95% ee). nih.gov

While direct catalytic asymmetric additions to generate secondary alcohols like 2-methyl-3-hexanol (B1582149) are challenging, the use of stoichiometric chiral modifiers or chiral auxiliaries attached to the organometallic reagent or the carbonyl substrate is a viable strategy. These methods, however, can require complex ligand synthesis and stoichiometric amounts of expensive chiral materials. nih.gov The development of efficient catalytic systems for the addition of simple Grignard reagents to aldehydes remains an active area of research. nih.govresearchgate.net

Biocatalysis and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes and whole-cell microbial systems operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for chiral syntheses. nih.gov

Lipases are among the most widely used enzymes for the kinetic resolution of racemic alcohols. researchgate.net In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer. This method is particularly effective for secondary alcohols.

The resolution of racemic 2-methyl-3-hexanol can be achieved via lipase-catalyzed transesterification. In this process, an acyl donor, such as vinyl acetate (B1210297), is used to selectively acylate one of the enantiomers. Lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for such transformations. nih.govsemanticscholar.org The enantioselectivity (E-value) of the reaction is a critical parameter, with high E-values (>200) indicating excellent separation of the enantiomers. nih.govnih.gov The choice of solvent and acyl donor can significantly impact both the reaction rate and the enantioselectivity. nih.govmdpi.com For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer, leaving the (S)-alcohol unreacted. However, by carefully selecting the enzyme and reaction conditions, it is possible to resolve the mixture to obtain the desired (3R)-2-methyl-3-hexanol, either as the acylated product or the remaining alcohol.

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

| (rac)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | (R)-1-Phenylethyl acetate & (S)-1-Phenylethanol | >98% | semanticscholar.org |

| (rac)-Aryltrimethylsilyl alcohols | Lipase from Pseudomonas cepacia | Vinyl acetate | Hexane | (R)-Acetylated product & (S)-Alcohol | >99% | nih.gov |

| (rac)-2-Substituted cycloalkanols | Novozym 435 | Vinyl acetate | Diethyl ether | (R)-Ester & (S)-Alcohol | High (E > 200) | nih.gov |

The asymmetric reduction of a prochiral ketone is a highly efficient method for producing a single enantiomer of a chiral alcohol. Various microorganisms, including yeasts, fungi, and bacteria, contain keto-reductase enzymes that can perform these transformations with high yield and stereoselectivity. nih.gov Filamentous fungi are noted for their ability to withstand potentially toxic ketone substrates.

For the synthesis of (3R)-2-Methyl-3-hexanol, the corresponding ketone, 2-methyl-3-hexanone, would be used as the substrate. A screening of various microbial cultures would be performed to identify strains capable of reducing the ketone to the desired (3R)-alcohol. nih.gov For example, yeasts such as Candida and Saccharomyces have been shown to reduce various ketones to their corresponding (S)-alcohols with high enantiomeric excess. nih.gov Conversely, other organisms like Rhizopus stolonifer or Neurospora crassa have been found to produce the (R)-alcohol from different ketone substrates. nih.gov The stereochemical outcome is dependent on the specific enzymes present in the microorganism, which often follow Prelog's rule for substrate recognition. The use of whole-cell biocatalysts can be economically advantageous as it avoids the need for costly enzyme purification and cofactor regeneration. nih.gov

Table 2: Examples of Microbial Reduction of Ketones to Chiral Alcohols

| Substrate Ketone | Microorganism | Product Alcohol | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Bromo-4-fluoro acetophenone | Candida, Saccharomyces, Baker's yeast | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90% | >99% | nih.gov |

| 6-Oxobuspirone | Hansenula polymorpha | (R)-6-Hydroxybuspirone | >60% | >97% | nih.gov |

| 4-Chloroacetoacetate ethyl ester | Sporobolomyces salmonicolor | (R)-4-Chloro-3-hydroxybutanoate ethyl ester | Stoichiometric | >92% | nih.gov |

Retrosynthetic Strategies for (3R)-2-Methyl-3-hexanol

Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This involves breaking bonds (disconnections) that correspond to known, reliable chemical reactions. wordpress.com

Disconnection Strategies Leading to Chiral Precursors

For a chiral alcohol like (3R)-2-Methyl-3-hexanol, a primary retrosynthetic disconnection is the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. youtube.com This "one-group C-C disconnection" is effective because the forward reaction corresponds to the reliable addition of a nucleophilic carbon species (like a Grignard reagent) to a carbonyl group. wordpress.comyoutube.com

Applying this strategy to (3R)-2-Methyl-3-hexanol allows for two possible disconnections of the C-C bond at the C3 position:

Disconnection A (C2-C3 bond): This break leads to an isopropyl synthon and a butanal synthon.

Disconnection B (C3-C4 bond): This break leads to a propyl synthon and a 2-butanone (B6335102) synthon.

To achieve the specific (3R) stereochemistry, the synthesis must incorporate a stereocontrolling element. This could involve using a chiral precursor, a chiral auxiliary, or a chiral catalyst in the forward synthesis. bham.ac.uk For instance, if a chiral aldehyde is used as a precursor, its inherent stereochemistry can direct the addition of the organometallic reagent.

Aldehyde and Ketone Precursors in Grignard-Type Syntheses

The synthons generated from the disconnection analysis must be converted into their real-world chemical equivalents for the synthesis. lkouniv.ac.inox.ac.uk The Grignard reaction is the classic forward reaction corresponding to these disconnections. masterorganicchemistry.com

Based on the disconnections for 2-methyl-3-hexanol, two primary Grignard synthesis routes are possible: brainly.comchegg.com

Route 1 (from Disconnection A): The isopropyl nucleophilic synthon corresponds to isopropylmagnesium bromide , and the electrophilic butanal synthon corresponds to butanal . The reaction between these two would yield the racemic 2-methyl-3-hexanol. To achieve the (3R) configuration, an asymmetric version of this reaction would be required.

Route 2 (from Disconnection B): The propyl nucleophilic synthon corresponds to propylmagnesium bromide , and the electrophilic 2-butanone synthon corresponds to 2-methylpropanal (isobutyraldehyde). brainly.com

Table 3: Retrosynthetic Analysis of 2-Methyl-3-hexanol via Grignard Pathways

| Route | Disconnected Bond | Aldehyde/Ketone Precursor | Grignard Reagent Precursor | Reference |

| 1 | C2 – C3 | Butanal | Isopropyl bromide | brainly.com |

| 2 | C3 – C4 | 2-Methylpropanal | Propyl bromide | brainly.com |

Advanced Reaction Mechanisms and Stereochemical Control

The precise arrangement of atoms in a chiral molecule like (3R)-2-Methyl-3-hexanol is crucial for its chemical and biological properties. Achieving this specific three-dimensional structure requires advanced synthetic methodologies that can control the stereochemical outcome of a reaction. This section delves into the mechanisms of key reactions and the strategies employed to ensure the desired stereoisomer is produced.

Stereoselective Nucleophilic Substitution Reactions (e.g., SN2)

Stereoselective nucleophilic substitution reactions are fundamental in chiral synthesis, allowing for the creation of specific stereoisomers. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a powerful tool in this regard, characterized by its single-step mechanism where a nucleophile attacks the substrate from the opposite side of the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.

The stereospecificity of the SN2 reaction is a key advantage in the synthesis of chiral alcohols. For instance, in the synthesis of a structurally similar chiral alcohol, (3R, 4S)-4-Methyl-3-hexanol, a chiron approach is utilized. This method starts with a readily available chiral molecule, a "chiron," which already contains the desired stereochemistry at certain positions. Subsequent reactions are then carried out to build the rest of the molecule while preserving or controllably inverting the existing chiral centers.

To achieve the synthesis of (3R)-2-Methyl-3-hexanol via an SN2 mechanism, one would typically start with a precursor molecule possessing the opposite stereochemistry at the carbon that will become the chiral center of the alcohol. For example, a tosylate or mesylate derivative of (3S)-2-methyl-3-hexanol could be reacted with a nucleophile like hydroxide. The nucleophile would attack the carbon bearing the leaving group, leading to the inversion of configuration and the formation of the desired (3R)-2-Methyl-3-hexanol.

Table 1: Key Features of SN2 Reactions in Chiral Synthesis

| Feature | Description | Implication for (3R)-2-Methyl-3-hexanol Synthesis |

|---|---|---|

| Mechanism | Single, concerted step | Avoids carbocation intermediates and potential rearrangements. |

| Kinetics | Second-order (rate depends on both substrate and nucleophile) | Reaction conditions can be optimized by adjusting concentrations. |

| Stereochemistry | Inversion of configuration (Walden inversion) | A precursor with an (S) configuration at C3 is required. |

| Substrate | Favors primary and secondary substrates | The secondary carbon in the precursor is suitable for SN2. |

The success of this approach hinges on selecting appropriate leaving groups and reaction conditions that favor the bimolecular substitution pathway over competing elimination reactions.

Control of Carbocation Intermediates in Chiral Transformations (e.g., SN1 leading to racemic mixtures)

In contrast to the stereospecificity of SN2 reactions, SN1 (Substitution Nucleophilic Unimolecular) reactions proceed through a carbocation intermediate, which has significant stereochemical consequences. The SN1 mechanism is a two-step process: the first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation. The second step is the rapid attack of the nucleophile on this intermediate.

Because the carbocation is planar, the nucleophile can attack from either face with equal probability. This leads to the formation of both possible enantiomers in equal amounts, a result known as racemization. Therefore, if an SN1 reaction is performed on a chiral starting material, the product will be a racemic mixture, meaning it will not be optically active.

For example, the reaction of (S)-3-bromo-3-methylhexane with water proceeds via an SN1 mechanism to yield a racemic mixture of (R)- and (S)-3-methyl-3-hexanol. libretexts.orgpressbooks.pub The tertiary carbocation formed is stable, facilitating the SN1 pathway. libretexts.orgpressbooks.pub The water molecule can then attack the planar carbocation from either side, resulting in both enantiomers of the alcohol. libretexts.orgpressbooks.pub

Table 2: Stereochemical Outcome of SN1 vs. SN2 Reactions

| Reaction Type | Starting Material Stereochemistry | Intermediate | Product Stereochemistry |

|---|---|---|---|

| SN1 | Enantiomerically pure (e.g., S) | Planar Carbocation | Racemic mixture (50% R, 50% S) |

| SN2 | Enantiomerically pure (e.g., S) | No intermediate (transition state) | Inverted enantiomer (R) |

This inherent lack of stereochemical control makes the SN1 reaction generally unsuitable for the synthesis of a specific enantiomer like (3R)-2-Methyl-3-hexanol from a chiral precursor. However, understanding this mechanism is crucial for avoiding conditions that might lead to the loss of stereochemical integrity during a synthesis. In the context of synthesizing (3R)-2-Methyl-3-hexanol, it is critical to select reagents and conditions that avoid the formation of a carbocation at the chiral center.

Hydroboration-Oxidation Reactions

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with a high degree of stereospecificity and regioselectivity. This method is particularly valuable for controlling the stereochemistry of the resulting alcohol. The reaction involves the addition of a borane reagent across the double bond, followed by oxidation of the resulting organoborane.

To synthesize a specific diastereomer of an alcohol, the stereochemistry of the starting alkene is crucial. For instance, the hydroboration-oxidation of (E)-3-methyl-2-pentene would lead to the formation of one pair of enantiomers of 3-methyl-2-pentanol, while the (Z)-isomer would yield the other pair of enantiomers. yale.edu

For the synthesis of (3R)-2-Methyl-3-hexanol, one would need to start with an appropriate alkene precursor, such as (E)-2-methyl-2-hexene or (Z)-2-methyl-2-hexene, and a chiral hydroborating agent to control the facial selectivity of the borane addition. The use of a chiral borane, such as those derived from α-pinene (e.g., diisopinocampheylborane), can induce asymmetry and lead to the preferential formation of one enantiomer.

Table 3: Stereochemical Control in Hydroboration-Oxidation

| Step | Key Feature | Stereochemical Outcome |

|---|---|---|

| Hydroboration | Syn-addition of B and H | The boron and hydrogen add to the same face of the alkene. |

| Oxidation | Retention of configuration | The hydroxyl group replaces the boron atom at the same position. |

The regioselectivity of hydroboration-oxidation is also a significant advantage. The boron atom adds to the less substituted carbon of the double bond, leading to an "anti-Markovnikov" product where the hydroxyl group is on the less substituted carbon. libretexts.orgmasterorganicchemistry.com This predictable control over both regiochemistry and stereochemistry makes hydroboration-oxidation a powerful and reliable method in the synthesis of complex chiral molecules like (3R)-2-Methyl-3-hexanol.

Spectroscopic Characterization and Structural Elucidation of 3r 2 Methyl 3 Hexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For chiral molecules such as (3R)-2-Methyl-3-hexanol, it not only confirms the atomic connectivity but can also be used to determine enantiomeric purity.

The ¹H NMR spectrum of 2-methyl-3-hexanol (B1582149) provides a distinct fingerprint of its proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons for each signal. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the specific protons of the molecule can be assigned.

The proton attached to the carbon bearing the hydroxyl group (H3) is expected to appear as a multiplet around 3.3-3.5 ppm. The protons of the methyl groups in the isopropyl moiety (H1' and H2') will appear as doublets, likely at slightly different chemical shifts due to their diastereotopic nature, typically in the 0.9 ppm region. The terminal methyl group of the propyl chain (H6) will present as a triplet in the same upfield region. The methylene (B1212753) (H4, H5) and methine (H2) protons will produce more complex multiplets in the 1.3-1.8 ppm range.

Table 1: Predicted ¹H NMR Data for (3R)-2-Methyl-3-hexanol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (CH₃) | ~0.91 | Doublet |

| H1' (CH₃) | ~0.90 | Doublet |

| H2 (CH) | ~1.82 | Multiplet |

| H3 (CH-OH) | ~3.35 | Multiplet |

| H4 (CH₂) | ~1.4-1.5 | Multiplet |

| H5 (CH₂) | ~1.3-1.4 | Multiplet |

| H6 (CH₃) | ~0.93 | Triplet |

| OH | Variable | Singlet (broad) |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

The ¹³C NMR spectrum offers complementary information by showing a distinct signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly dependent on its local electronic environment.

The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C3) will be the most deshielded, appearing furthest downfield, typically in the range of 70-80 ppm. The other carbons of the alkyl chain will resonate at higher fields (further upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R)-2-Methyl-3-hexanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~17-19 |

| C1' (CH₃) | ~16-18 |

| C2 (CH) | ~33-35 |

| C3 (CH-OH) | ~75-77 |

| C4 (CH₂) | ~30-32 |

| C5 (CH₂) | ~18-20 |

| C6 (CH₃) | ~13-15 |

Note: These are approximate values and can be influenced by the specific experimental conditions.

Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous and produce identical spectra. To determine enantiomeric purity, a chiral environment must be introduced to induce anisochrony, making the enantiomers chemically non-equivalent. This is commonly achieved using chiral solvating agents (CSAs). unipi.itnih.gov

CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding or dipole-dipole interactions. nih.gov These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. nih.govresearchgate.net The difference in chemical shift (Δδ) between the signals of the two enantiomers allows for the quantification of enantiomeric excess (ee). For secondary alcohols like (3R)-2-Methyl-3-hexanol, various CSAs, including derivatives of mandelic acid or specific metal complexes, can be effective. nih.govresearchgate.net The selection of the appropriate CSA and experimental conditions (solvent, temperature, concentration) is crucial for achieving baseline separation of the signals. researchgate.net

Vibrational Spectroscopy (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For (3R)-2-Methyl-3-hexanol, the most prominent feature in the IR spectrum is the absorption corresponding to the alcohol functional group. A strong, broad band due to O-H stretching is typically observed in the region of 3200–3600 cm⁻¹. askfilo.com The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration appears as a strong band in the 1000–1100 cm⁻¹ region. askfilo.com Additionally, the spectrum will show characteristic C-H stretching vibrations from the alkyl backbone just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) and various C-H bending vibrations between 1350 and 1470 cm⁻¹. askfilo.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching and bending modes of the alkyl framework will be clearly visible.

Table 3: Characteristic Vibrational Frequencies for 2-Methyl-3-hexanol

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend (Scissoring/Rocking) | 1350 - 1470 | Medium |

| C-O Stretch | 1000 - 1100 | Strong |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 2-Methyl-3-hexanol, the molecular formula is C₇H₁₆O, corresponding to a molecular weight of approximately 116.20 g/mol . nist.govchemspider.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 116 may be weak or absent, which is common for alcohols. whitman.edu The fragmentation of secondary alcohols is characterized by two primary pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For 2-methyl-3-hexanol, this can occur on either side of C3, leading to the loss of a propyl radical (•C₃H₇) or an isopropyl radical (•C₃H₇).

Loss of the propyl group results in a fragment ion at m/z 73 [M - 43]⁺.

Loss of the isopropyl group results in a fragment ion at m/z 73 [M - 43]⁺. A significant peak at m/z 45 is also characteristic of secondary alcohols.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) upon ionization. whitman.edulibretexts.org This results in a fragment ion at m/z 98 [M - 18]⁺.

Other significant peaks, such as m/z 55 and 43, arise from further fragmentation of these primary ions and are characteristic of alkyl chains.

Table 4: Major Mass Spectrometry Fragments for 2-Methyl-3-hexanol

| m/z | Identity | Fragmentation Pathway |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 98 | [C₇H₁₄]⁺ | Dehydration ([M - H₂O]⁺) |

| 73 | [C₄H₉O]⁺ | α-cleavage (Loss of •C₃H₇) |

| 55 | [C₄H₇]⁺ | Secondary fragmentation |

| 45 | [C₂H₅O]⁺ | α-cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl/Propyl cation |

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of a flexible molecule like (3R)-2-Methyl-3-hexanol are influenced by the relative populations of its accessible conformations. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. quimicaorganica.orgucsd.edu

For (3R)-2-Methyl-3-hexanol, the most significant conformational flexibility arises from rotation around the C2-C3 and C3-C4 bonds. Using Newman projections to look down the C2-C3 bond, various staggered and eclipsed conformations can be analyzed. The staggered conformations are energetic minima, while the eclipsed conformations are energetic maxima. ucsd.edu

Of the staggered conformations, the one that minimizes steric strain between the largest substituents (the isopropyl and propyl groups) will be the most stable. ucsd.edu The anti-periplanar arrangement, where the largest groups are 180° apart, is generally favored over gauche interactions where they are 60° apart. ucsd.edu Molecular modeling and computational chemistry are employed to calculate the potential energy surface for bond rotation and to identify the lowest energy (most stable) conformers. These studies can predict bond angles, dihedral angles, and the relative energies of different conformers, providing insight into the molecule's preferred three-dimensional shape.

Computational and Theoretical Studies of 3r 2 Methyl 3 Hexanol

Quantum Mechanical (QM) Calculations for Energetics and Conformational Preferences

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (3R)-2-Methyl-3-hexanol, free from solvent or matrix effects. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, energy, and geometry.

One of the primary applications of QM calculations for (3R)-2-Methyl-3-hexanol is the exploration of its conformational landscape. Due to the presence of several single bonds, the molecule can exist in various spatial arrangements, or conformers, each with a distinct energy. By systematically rotating the rotatable bonds (C-C and C-O), a potential energy surface can be mapped out. Stationary points on this surface correspond to stable conformers (energy minima) and transition states (saddle points) that connect them.

Density Functional Theory (DFT) is a commonly employed QM method for such studies, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G* or larger) to balance accuracy and computational cost. These calculations can predict the relative energies of different conformers, allowing for the determination of the most stable, or ground-state, conformation of (3R)-2-Methyl-3-hexanol. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (between the hydroxyl hydrogen and the oxygen lone pair of a nearby part of the molecule), and other non-covalent interactions.

Table 1: Hypothetical Relative Energies of (3R)-2-Methyl-3-hexanol Conformers Calculated at the B3LYP/6-31G Level of Theory*

| Conformer | Dihedral Angle (C2-C3-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.50 | 25.1 |

| C | -60° | 1.20 | 10.5 |

| D | 0° | 2.50 | 1.8 |

Note: This data is illustrative and intended to represent typical results from QM calculations.

The results from these calculations, such as those hypothetically presented in Table 1, can reveal the most likely shapes the molecule will adopt. The Boltzmann population, derived from the relative energies, indicates the percentage of each conformer present at a given temperature, which is crucial for understanding the molecule's bulk properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations provide a static picture of individual conformers, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of (3R)-2-Methyl-3-hexanol over time. MD simulations model the molecule as a collection of atoms connected by bonds, with their motions governed by a force field—a set of empirical potential energy functions.

By solving Newton's equations of motion for each atom in the system, MD simulations can track the trajectory of the molecule, revealing how it moves, vibrates, and interacts with its environment, such as a solvent. For (3R)-2-Methyl-3-hexanol, an MD simulation in a box of water molecules, for instance, could elucidate how the chiral alcohol forms and breaks hydrogen bonds with the surrounding water, and how its conformation changes over time in solution.

These simulations can provide valuable information on:

Solvation Structure: How water molecules arrange themselves around the hydrophobic (alkyl chain) and hydrophilic (hydroxyl group) parts of (3R)-2-Methyl-3-hexanol.

Hydrogen Bonding Dynamics: The average number and lifetime of hydrogen bonds between the alcohol and solvent molecules, as well as between alcohol molecules themselves at higher concentrations.

Conformational Dynamics: The rate of transitions between different conformers, providing a more realistic picture of the molecule's flexibility in a condensed phase.

Table 2: Illustrative Hydrogen Bond Analysis from a 10 ns MD Simulation of (3R)-2-Methyl-3-hexanol in Water

| Hydrogen Bond Type | Average Number of Bonds | Average Lifetime (ps) |

| Alcohol-Water (OH...OH2) | 2.1 | 1.5 |

| Water-Alcohol (OH2...OH) | 1.3 | 1.2 |

| Alcohol-Alcohol (OH...OH) | 0.1 (at low concentration) | 2.0 |

Note: This data is hypothetical and represents typical outputs from MD simulations.

The insights gained from MD simulations are crucial for understanding reaction mechanisms, transport properties, and interactions with other molecules, such as receptors or other chiral species.

Computational Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of chiral molecules, which are essential for their characterization and the determination of their absolute configuration.

For (3R)-2-Methyl-3-hexanol, QM calculations can predict various spectroscopic properties, including:

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms in the molecule.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra.

Chiroptical Spectra (Vibrational Circular Dichroism - VCD and Optical Rotation): These techniques are particularly important for chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light. QM calculations can predict the VCD spectrum for a specific enantiomer, like (3R)-2-Methyl-3-hexanol. By comparing the predicted spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously determined. Similarly, the specific optical rotation can be calculated and compared with experimental values.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for (3R)-2-Methyl-3-hexanol

| Spectroscopic Property | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) for H on C3 | 3.45 | 3.52 |

| ¹³C NMR Chemical Shift (ppm) for C3 | 75.2 | 74.8 |

| O-H Stretch Frequency (cm⁻¹) | 3650 | 3630 |

| Specific Optical Rotation [α]D (degrees) | +12.5 | +11.8 |

Note: This data is illustrative and intended to represent the correlation between calculated and experimental values.

Furthermore, computational studies can shed light on the mechanisms of chiral recognition . This involves simulating the interaction of (3R)-2-Methyl-3-hexanol with another chiral entity, such as a chiral stationary phase in chromatography or a biological receptor. By calculating the interaction energies for the different diastereomeric complexes that can be formed between the (3R)-enantiomer and a chiral selector, it is possible to understand the basis for enantioselective separation or binding. These calculations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the differential stability of the diastereomeric pairs, thus explaining the observed chiral discrimination.

Future Research Directions and Emerging Trends

Advancements in Novel Stereoselective Methodologies

The synthesis of enantiomerically pure compounds like (3R)-2-methyl-3-hexanol is critical, particularly in the pharmaceutical and fragrance industries where stereochemistry dictates biological activity and sensory properties. uwindsor.cayork.ac.uk Future research is heavily invested in developing novel stereoselective methodologies that offer high efficiency and enantiomeric purity.

A prominent trend is the expanding use of chemoenzymatic cascades, which integrate chemical and enzymatic catalysts to produce chiral alcohols. core.ac.ukacs.org These one-pot, sequential reactions are considered eco-friendly and highly promising. acs.org Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and lipases, has demonstrated remarkable success in achieving high enantioselectivity and regioselectivity under mild conditions. core.ac.uknih.gov Enzyme-catalyzed reactions avoid the harsh conditions that can lead to racemization or rearrangement, offering a significant advantage over traditional chemical synthesis. nih.gov

Recent developments include:

Enzymatic Asymmetric Reduction : Commercially available ketoreductases are used for the asymmetric reduction of ketones to their corresponding chiral alcohols with high enantiomeric excess (>99.5% e.e.). nih.gov

Integrated Chemoenzymatic Catalysis : Systems using heterogeneous chemoenzymatic catalysts in continuous-flow reactors have been developed. rsc.org For instance, a racemic alcohol mixture can be oxidized to a ketone in one step and then stereoselectively reduced by an immobilized ADH in the next, achieving high conversion (~95%) and selectivity for either the (R) or (S) alcohol. rsc.org

Dynamic Resolutions : Combining chemo- and biocatalysts allows for dynamic resolutions that can overcome the 50% yield limit of traditional kinetic resolutions. nih.gov

These methodologies enable access to a wide collection of chiral alcohols in moderate to high yields (42–83%) and with excellent enantiomeric excesses (>99%). core.ac.uk The ongoing evolution of biocatalysts through techniques like directed evolution is expected to provide an even broader range of enzymes tailored for specific synthetic challenges. nih.gov

Elucidation of Novel Biological Functions and Molecular Interactions

While specific novel biological functions of (3R)-2-methyl-3-hexanol are a subject for ongoing research, the broader class of chiral secondary alcohols is known for significant biological activity. mmsl.czresearchgate.net Many naturally occurring compounds, including terpenes and pheromones, are chiral alcohols, highlighting their importance in chemical signaling and other biological processes. mmsl.czoregonstate.edu

Future research directions include:

Pheromonal and Kairomonal Activity : A related compound, (3R,4S)-4-methyl-3-hexanol, is known as a pheromone for the ant Tetramorium impurum. mdpi.com This suggests that (3R)-2-methyl-3-hexanol could also function as a semiochemical in insect communication. Investigating its role as a potential pheromone or kairomone in various species is a promising research avenue.

Receptor Binding and Molecular Interactions : The hydroxyl group of secondary alcohols is crucial for hydrogen bonding with biological receptors. taylorandfrancis.com The specific stereochemistry, such as the R-configuration in (3R)-2-methyl-3-hexanol, determines the precise fit and interaction with chiral receptor sites, influencing its biological effect. Structure-activity relationship studies show that the alcohol group's orientation is critical for binding, and its absence can greatly reduce activity. taylorandfrancis.com

Metabolic Pathways : In biological systems, secondary alcohols can be metabolized, and their metabolites may possess different or more potent biological activities. mmsl.cz Elucidating the metabolic fate of (3R)-2-methyl-3-hexanol and the biological activity of its metabolites is an important area for future investigation.

The exploration of these functions is crucial for applications in agriculture (pest management), pharmaceuticals, and the development of new flavor and fragrance compounds. researchgate.net

Development of Integrated Analytical Platforms for Chiral Compounds

The accurate analysis and separation of enantiomers are essential for both research and industrial applications. wikipedia.org Emerging trends focus on creating more efficient, sensitive, and integrated analytical platforms for chiral compounds like (3R)-2-methyl-3-hexanol.

Key areas of development include:

Advanced Chromatographic Techniques : Chiral chromatography remains the most widely used method for enantioselective analysis. wikipedia.orgresearchgate.net This includes high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). nih.gov Research is focused on developing novel chiral stationary phases (CSPs) based on selectors like cyclodextrins, polysaccharides, and proteins to improve resolution and broaden applicability. wikipedia.orggcms.cz

Capillary Electrophoresis (CE) : CE has emerged as a powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.govdiva-portal.org The use of chiral selectors, such as cyclodextrins and chiral ionic liquids, added to the running buffer enables the separation of enantiomers. nih.govacs.org

NMR Spectroscopy for Chiral Analysis : While traditionally challenging due to weak molecular interactions, NMR spectroscopy is gaining traction as a rapid alternative to chromatography. technologynetworks.com The development of new chiral solvating agents, such as gallium-based metal complexes, allows for distinct signals to be obtained for different enantiomers, enabling direct analysis of alcohols that lack chromophores required for other methods. technologynetworks.com

Integrated and Microfluidic Systems : There is a growing interest in microfluidics systems that integrate separation and detection on a single chip. nih.gov These platforms offer miniaturization, precise fluid control, and high-throughput analysis, making them valuable tools for rapid chiral screening in pharmaceutical and biomedical research. nih.gov

These integrated platforms promise faster analysis times, improved resolution, and the ability to handle smaller sample volumes, which is critical in fields like metabolomics and drug discovery. nih.gov

Sustainable Synthetic Approaches and Green Chemistry Principles

The fragrance and fine chemical industries are increasingly adopting sustainable synthetic methods in response to environmental concerns. matec-conferences.orgmatec-conferences.org The synthesis of chiral alcohols like (3R)-2-methyl-3-hexanol is a key area for the application of green chemistry principles. mlsu.ac.incarlroth.com

Emerging trends in this area include:

Biocatalysis : As mentioned in the context of stereoselectivity, biocatalysis is also a cornerstone of green chemistry. researchgate.net It enhances reaction selectivity, reduces energy consumption, and often uses water as a solvent, minimizing the need for volatile organic compounds. matec-conferences.orgmatec-conferences.org

Use of Green Solvents : Research is actively exploring replacements for traditional, often hazardous, organic solvents. researchgate.netpersonalcaremagazine.com Supercritical carbon dioxide (scCO₂), water, and ethanol (B145695) are prominent examples of greener solvents used for both extraction and synthesis. personalcaremagazine.com Enzymes often show enhanced stability and high conversion rates in scCO₂, and the product recovery is straightforward. personalcaremagazine.com

Renewable Feedstocks : A core principle of green chemistry is the use of renewable raw materials instead of petrochemicals. personalcaremagazine.comkaust.edu.sa Research is underway to produce fragrance compounds and other chiral molecules from renewable sources like algae, which can be metabolically engineered to synthesize specific chemical skeletons. kaust.edu.sa

Atom Economy : Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thereby preventing waste. mlsu.ac.inrsc.org This involves choosing reactions and catalysts that minimize the formation of by-products. matec-conferences.orgresearchgate.net

By integrating these principles, the chemical industry aims to develop manufacturing processes that are not only economically viable but also environmentally benign, supporting a shift toward a more sustainable and resource-efficient paradigm. matec-conferences.orgnih.gov

Q & A

Q. What established synthetic routes are available for (3R)-2-methyl-3-hexanol, and how can reaction yields be optimized?

(3R)-2-methyl-3-hexanol can be synthesized via stereoselective reduction of 2-methyl-3-hexanone using chiral catalysts (e.g., enantioselective hydrogenation) or enzymatic methods. Optimization involves adjusting catalysts (e.g., Baker's yeast for enantiomeric control), temperature, and solvent polarity. For example, kinetic studies on similar alcohols suggest that reaction rates improve at 25–40°C in aprotic solvents like THF . Structural verification via NMR (e.g., H and C chemical shifts) and chiral chromatography ensures enantiopurity .

Q. How can the stereochemical configuration of (3R)-2-methyl-3-hexanol be confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of related chiral alcohols . Alternatively, NMR spectroscopy coupled with chiral derivatizing agents (e.g., Mosher’s esters) can differentiate enantiomers by analyzing H splitting patterns and coupling constants . Polarimetry or circular dichroism (CD) may also corroborate optical activity .

Q. What analytical techniques are recommended for quantifying (3R)-2-methyl-3-hexanol in complex mixtures?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based columns) effectively resolves enantiomers. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while H NMR integration provides quantitative purity assessments .

Advanced Research Questions

Q. How does the stereochemistry of (3R)-2-methyl-3-hexanol influence its reactivity in acid-catalyzed dehydration reactions?

The (3R) configuration affects transition-state geometry during dehydration, favoring specific elimination pathways. Studies on hydronium ion-catalyzed dehydration show that steric hindrance from the methyl group at C2 directs β-hydrogen abstraction, leading to regioselective alkene formation (e.g., 2-methyl-2-hexene vs. 3-methyl-1-hexene). Rate constants () vary with temperature, as shown in Supplementary Table S9 (e.g., at 25°C) .

Q. What experimental strategies mitigate contradictions in reported kinetic data for (3R)-2-methyl-3-hexanol dehydration?

Discrepancies often arise from differences in acid concentration, temperature, or solvent effects. Standardizing reaction conditions (e.g., using 0.1 M HPO) and employing real-time monitoring (e.g., inline IR spectroscopy) improve reproducibility. Replicating experiments across multiple labs with shared protocols, as outlined in the 3R principles for experimental rigor, reduces variability .

Q. How can computational modeling predict the behavior of (3R)-2-methyl-3-hexanol in novel catalytic systems?

Density functional theory (DFT) simulations map energy profiles for reaction intermediates, such as carbocation stability during dehydration. Molecular dynamics (MD) simulations assess solvent interactions and transition-state geometries. Validating models against experimental kinetic data (e.g., rate constants from ) ensures accuracy.

Methodological Considerations

Q. What steps ensure ethical and statistically robust animal studies when testing (3R)-2-methyl-3-hexanol derivatives?

Adhere to the 3R principles:

Q. How do temperature and solvent effects alter the equilibrium constants of (3R)-2-methyl-3-hexanol in aqueous solutions?

Thermodynamic parameters like (association constant with hydronium ions) decrease with rising temperature due to entropy-driven dissociation. For example, at 25°C vs. at 40°C. Solvent polarity adjustments (e.g., adding DMSO) stabilize carbocation intermediates, shifting equilibrium toward dehydration products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.